aminehydrochloride](/img/structure/B13534448.png)
[2-(3,4-Dichlorophenyl)ethyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)ethylaminehydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a hydrochloride salt of a substituted phenethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group attached to the amine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride typically involves the alkylation of [3,4-dichlorophenyl]acetonitrile with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is used as an intermediate for the preparation of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Medicine: In medicinal chemistry, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is investigated for its potential therapeutic applications, particularly in the treatment of conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds makes it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological effects and therapeutic potential.
Comparación Con Compuestos Similares
2-(3,4-Dimethoxyphenyl)ethylaminehydrochloride: Similar structure with methoxy groups instead of chlorine atoms.
2-(3,4-Dichlorophenyl)ethylaminehydrochloride: Similar structure with an ethyl group instead of a methyl group.
2-(3,4-Dichlorophenyl)ethylamine: The free base form without the hydrochloride salt.
Uniqueness: The presence of chlorine atoms on the phenyl ring and the methyl group attached to the amine nitrogen confer unique chemical and biological properties to 2-(3,4-Dichlorophenyl)ethylaminehydrochloride. These structural features influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12Cl3N |
|---|---|
Peso molecular |
240.6 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H |
Clave InChI |
FQVMVOQJKTYYPI-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC(=C(C=C1)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


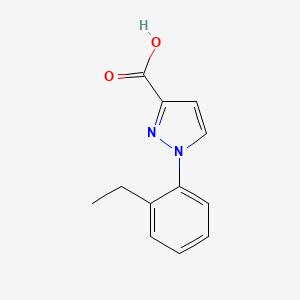
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
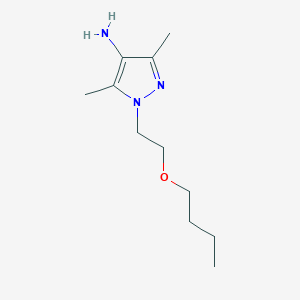
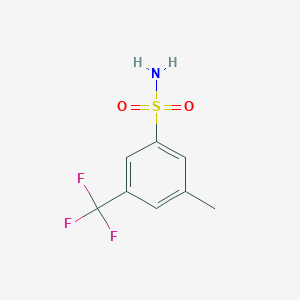

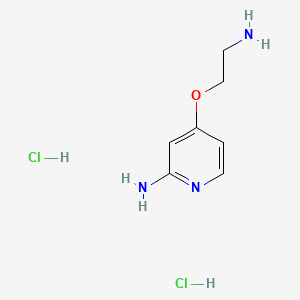

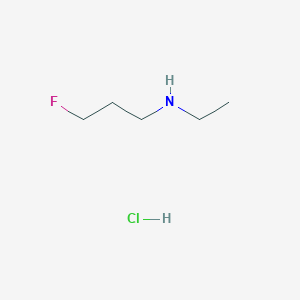

amine](/img/structure/B13534442.png)




